molecular formula C18H16N2OS2 B286319 5-(benzylsulfanyl)-4-(methylsulfanyl)-2-phenyl-3(2H)-pyridazinone

5-(benzylsulfanyl)-4-(methylsulfanyl)-2-phenyl-3(2H)-pyridazinone

Cat. No. B286319
M. Wt: 340.5 g/mol
InChI Key: FTCJJPFQWWUBGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Benzylsulfanyl)-4-(methylsulfanyl)-2-phenyl-3(2H)-pyridazinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 5-(Benzylsulfanyl)-4-(methylsulfanyl)-2-phenyl-3(2H)-pyridazinone is not fully understood. However, it has been suggested that the compound may exert its effects through the inhibition of various enzymes and proteins involved in cellular processes. It has also been suggested that the compound may interact with DNA and RNA, leading to changes in gene expression.
Biochemical and Physiological Effects:
Studies have shown that 5-(Benzylsulfanyl)-4-(methylsulfanyl)-2-phenyl-3(2H)-pyridazinone has various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms and cancer cells. It has also been shown to possess antioxidant properties and may protect against oxidative stress. Additionally, it has been shown to possess neuroprotective properties and may protect against neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(Benzylsulfanyl)-4-(methylsulfanyl)-2-phenyl-3(2H)-pyridazinone in lab experiments is its potential for use in the treatment of various diseases. It has also been shown to possess low toxicity and may be safe for use in humans. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of 5-(Benzylsulfanyl)-4-(methylsulfanyl)-2-phenyl-3(2H)-pyridazinone. One direction is the further optimization of the synthesis method to improve yield and purity of the final product. Another direction is the study of the compound's potential use in the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its biochemical and physiological effects.

Synthesis Methods

The synthesis of 5-(Benzylsulfanyl)-4-(methylsulfanyl)-2-phenyl-3(2H)-pyridazinone has been achieved using various methods. One of the most common methods involves the reaction of 2-phenylhydrazine with benzyl isothiocyanate, followed by the reaction of the resulting product with methyl isothiocyanate. The final product is obtained by the reaction of the intermediate product with 2-cyanoacetamide. This method has been optimized for high yield and purity of the final product.

Scientific Research Applications

5-(Benzylsulfanyl)-4-(methylsulfanyl)-2-phenyl-3(2H)-pyridazinone has been extensively studied for its potential applications in various fields. It has been shown to possess antimicrobial, antifungal, and antitumor properties. It has also been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

Molecular Formula

C18H16N2OS2

Molecular Weight

340.5 g/mol

IUPAC Name

5-benzylsulfanyl-4-methylsulfanyl-2-phenylpyridazin-3-one

InChI

InChI=1S/C18H16N2OS2/c1-22-17-16(23-13-14-8-4-2-5-9-14)12-19-20(18(17)21)15-10-6-3-7-11-15/h2-12H,13H2,1H3

InChI Key

FTCJJPFQWWUBGS-UHFFFAOYSA-N

SMILES

CSC1=C(C=NN(C1=O)C2=CC=CC=C2)SCC3=CC=CC=C3

Canonical SMILES

CSC1=C(C=NN(C1=O)C2=CC=CC=C2)SCC3=CC=CC=C3

Origin of Product

United States

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